molecular formula C21H19N7O3 B11343209 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11343209
M. Wt: 417.4 g/mol
InChI Key: NDJLHJBOXRWUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a polycyclic heterocyclic molecule featuring a tricyclic core with seven nitrogen atoms. Its structure includes two aromatic substituents: a 4-ethoxyphenyl group and a 3-methoxyphenyl group.

Properties

Molecular Formula

C21H19N7O3

Molecular Weight

417.4 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C21H19N7O3/c1-3-31-14-9-7-12(8-10-14)19-16-17(13-5-4-6-15(11-13)30-2)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-11,19H,3H2,1-2H3,(H,24,29)(H,22,25,27)

InChI Key

NDJLHJBOXRWUHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC(=CC=C4)OC)NC5=NN=NN25

Origin of Product

United States

Biological Activity

The compound 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique polycyclic structure and multiple substituents that may confer significant biological activity. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound features a tricyclic framework with several conjugated double bonds and functional groups like ethoxy and methoxy. Its molecular formula is C20H17N7O2C_{20}H_{17}N_{7}O_{2}, indicating a substantial molecular weight and complexity.

Key Structural Features

FeatureDescription
Molecular FormulaC20H17N7O2C_{20}H_{17}N_{7}O_{2}
Molecular Weight373.43 g/mol
Functional GroupsEthoxy (-O-CH2-CH3), Methoxy (-O-CH3)
Polycyclic StructureTricyclic with multiple double bonds

Biological Activity

Research indicates that compounds with similar structures may exhibit diverse biological activities. The biological activity of 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is primarily investigated through its interaction with various biological targets.

The exact mechanisms remain under investigation but are believed to involve:

  • Receptor Binding : Potential interactions with specific cellular receptors.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
  • Antioxidant Activity : Structural features may contribute to free radical scavenging.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines. For instance:
    • A study demonstrated that derivatives of tricyclic compounds exhibited significant inhibition of tumor growth in vitro and in vivo .
  • Antimicrobial Properties : Compounds with ethoxy and methoxy groups have been reported to possess antimicrobial activity against bacteria and fungi .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, a comparison with structurally similar compounds is essential:

Compound NameKey DifferencesReported Activities
8-(3-methoxyphenyl)-10-phenyltetracyclo[6.3.0.02,6]hepta-1(9),3-dieneDifferent substituent on the phenyl groupAntitumor activity
8-(2-hydroxyphenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-dieneHydroxy group instead of ethoxyAntimicrobial properties
8-(4-bromophenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-dieneBromine substituent affecting reactivityEnhanced enzyme inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several tricyclic heterocycles documented in the literature. Key comparisons include:

Compound Substituents Key Features
Target Compound 4-Ethoxyphenyl, 3-methoxyphenyl Electron-donating ethoxy/methoxy groups; heptazatricyclic core with seven N atoms
10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-... () 4-Methoxyphenyl, 4-trifluoromethylphenyl Trifluoromethyl group (electron-withdrawing); bis-triazolo-benzotriazinone core
(4E)-10-{2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-thiazole-4-yl}-... () 4-Bromophenyl, thiazole-hydrazine Bromine (halogen effect); thiazole ring enhances π-conjugation
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () 4-Methoxyphenyl, phenyl Hexaazatricyclic core; methoxy group at para position

Substituent Analysis :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups in the target compound are electron-donating, increasing electron density in the aromatic rings. In contrast, the trifluoromethyl (-CF₃) group in ’s compound is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions .
Heteroatom Arrangement and Core Structure

The heptazatricyclic core of the target compound distinguishes it from analogs with fewer nitrogen atoms (e.g., hexaazatricyclo in ). Key differences include:

  • Aromaticity and Conjugation : The tricyclic framework supports extended π-conjugation, as seen in ’s thiazole-containing compound, which may enhance UV absorption or fluorescence properties.
Physical Properties and Spectroscopic Data

Comparative data from analogs suggest trends in melting points, spectroscopic signatures, and purity:

Property Target Compound Compound Compound
Melting Point Not reported 207–209°C Not reported
IR Peaks (cm⁻¹) Expected C=O, N-H 1730 (C=O), 1600 (C=N) 1680 (C=O), 1550 (C=N)
¹H-NMR (δ ppm) ~6.5–7.5 (aromatic) 6.8–7.6 (aromatic) 6.7–7.3 (aromatic)
Elemental Analysis Expected C: ~60% C: 60.67% (exp.) Not reported
  • Melting Points: Higher melting points (e.g., ) correlate with symmetric substituents (e.g., para-methoxy) and strong intermolecular forces.
  • Spectroscopy : The C=O stretch in IR and aromatic proton shifts in NMR align with tricyclic ketones. Variations arise from substituent electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.